molecular formula C13H13NO4S2 B3059905 methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate CAS No. 140947-38-2

methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B3059905
CAS No.: 140947-38-2
M. Wt: 311.4 g/mol
InChI Key: JQDASXSFEYTFLI-UHFFFAOYSA-N
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Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a thiophene derivative with a complex structure that includes a sulfamoyl group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate sulfamoyl and esterifying agents. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carboxylic acid as a starting material, it is first esterified to form the methyl ester.

    Industrial Production: Large-scale production may involve continuous flow processes to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives:

Biological Activity

Methyl 3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxylate is a synthetic compound notable for its unique structure, which includes a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and comparative data.

Molecular Characteristics

  • Molecular Formula : C₉H₁₁N₁O₄S
  • Molecular Weight : Approximately 234.25 g/mol
  • CAS Number : 106820-63-7

The compound's structure is characterized by the presence of a thiophene ring attached to a sulfamoyl group, which significantly influences its reactivity and biological interactions.

Pharmacological Potential

This compound exhibits several promising biological activities:

  • Antiviral Activity : Preliminary studies have indicated that thiophene derivatives can exhibit antiviral properties. For instance, modifications to similar compounds have shown effectiveness in inhibiting viral replication, particularly against norovirus .
  • Antibacterial Properties : Research on sulfamoyl derivatives suggests potential antibacterial activity, likely due to their ability to interfere with bacterial metabolic pathways.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, suggesting that the sulfamoyl moiety enhances its interaction with these targets compared to other thiophene derivatives.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiophene derivatives highlights its unique features and potential advantages:

Compound NameStructureUnique Features
Methyl 3-sulfamoylthiophene-2-carboxylateC₆H₇NO₄S₂Lacks N-methyl-N-phenyl substituent; simpler structure.
Methyl 3-(N,N-dimethylsulfamoyl)thiophene-2-carboxylateC₉H₁₁N₂O₄SContains dimethyl instead of N-methyl-N-phenyl; different biological activity profile.
Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylateC₉H₁₁NO₆S₂Incorporates a methoxy group; potentially different pharmacokinetics.

This table illustrates how this compound stands out due to its specific N-methyl-N-phenyl sulfamoyl moiety, which may enhance its interaction with biological targets compared to similar compounds.

Study on Antiviral Activity

In a study assessing the antiviral properties of various thiophene derivatives, this compound was tested against murine norovirus (MNV). The compound demonstrated a dose-dependent inhibition of plaque formation at concentrations as low as 10 µM, indicating significant antiviral potential .

Research on Antibacterial Properties

Another study investigated the antibacterial efficacy of this compound against several bacterial strains. The compound showed notable activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Properties

IUPAC Name

methyl 3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-14(10-6-4-3-5-7-10)20(16,17)11-8-9-19-12(11)13(15)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDASXSFEYTFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161504
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140947-38-2
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140947382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-((methylphenylamino)sulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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